6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate
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Description
6-(((5-acetamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-chlorobenzoate is a useful research compound. Its molecular formula is C17H12ClN3O5S2 and its molecular weight is 437.87. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Activities
Compounds with thiadiazole and pyran moieties have been explored for their potential antimicrobial and antifungal properties. For instance, thiadiazole derivatives demonstrate efficacy against rice sheath blight, a major disease affecting rice in China, indicating their potential as fungicides (Chen, Li, & Han, 2000). Additionally, 2-(5-Chlorobenzo[d]thiazol-2-ylimino)thiazolidin-4-one derivatives have been reported as antimicrobial agents against various bacterial and fungal strains, suggesting the potential of chlorobenzoate and thiadiazole components in combating microbial infections (B'Bhatt & Sharma, 2017).
Anticancer and Antioxidant Properties
Research has also explored the anticancer and antioxidant properties of related compounds. Novel fluoro-substituted benzo[b]pyran derivatives have shown anticancer activity at low concentrations against human cancer cell lines, including lung, breast, and CNS cancers (Hammam et al., 2005). This suggests that pyran derivatives, possibly including those with acetamido-thiadiazolyl and chlorobenzoate substitutions, could have potential applications in cancer therapy.
Synthetic Methodologies and Chemical Transformations
The synthetic and theoretical aspects of Dimroth rearrangement involving pyran and thiadiazole structures highlight complex chemical transformations, providing insights into the reactivity and potential applications of such compounds in medicinal chemistry and drug design (Subbotina et al., 2005).
Properties
IUPAC Name |
[6-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClN3O5S2/c1-9(22)19-16-20-21-17(28-16)27-8-10-6-13(23)14(7-25-10)26-15(24)11-4-2-3-5-12(11)18/h2-7H,8H2,1H3,(H,19,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPYZYHRXOXXDJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClN3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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